2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid”, there are related studies on the synthesis of similar compounds. For instance, a method for synthesizing derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde has been proposed . This involves a structural modification of the compound to corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Scientific Research Applications
Anti-Leishmanial Activity
2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid and its derivatives have been studied for their potential as anti-leishmanial agents. A study demonstrated the synthesis and characterization of nitroaromatic compounds related to this compound, highlighting their ability to inhibit the growth of Leishmania infantum. This suggests potential veterinary applications for these compounds as anti-leishmanial drugs (Dias et al., 2015).
Antimicrobial and Antibacterial Activities
Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, a study produced a new carboxylic acid derivative and tested its in vitro antimicrobial activity against various fungi and bacteria, demonstrating significant biocide activity (Dias et al., 2015). Another study synthesized a series of compounds bearing furan and pyrazole scaffolds for evaluation of their antibacterial properties, comparing them with the standard drug Nitrofurantoin (Hassan et al., 2020).
Corrosion Inhibition
Derivatives of this compound have been assessed for their corrosion protection capacity on carbon steel in acidic solutions. This research revealed the compounds' potential as corrosion inhibitors, with their efficiency influenced by the conversion of functional groups in corrosive mediums (Palayoor et al., 2017).
Chemical Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural analysis of compounds related to this compound. One such study describes the preparation and structural analysis of fluorinated ester derivatives, contributing to the understanding of the chemical and physical properties of these compounds (Mori et al., 2022).
Antioxidant Activity
Research has also been conducted to evaluate the antioxidant activities of compounds structurally similar to this compound. For example, a study synthesized various Schiff bases and azetidione derivatives and assessed their antioxidant properties, indicating potential in this area (Devi et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as furan-based inhibitors, have been found to target the salicylate synthase mbti from mycobacterium tuberculosis .
Mode of Action
Without specific information on “2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid”, it’s difficult to describe its exact mode of action. Furan-based compounds generally interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Furan-based compounds have been found to interfere with iron homeostasis in mycobacterium tuberculosis .
Result of Action
Furan-based compounds have shown antimycobacterial activity, suggesting they could have a potential role in combating bacterial infections .
Properties
IUPAC Name |
2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-4-5-12(22-10)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZKDAVMLCNIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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